molecular formula C41H56ClNO4 B12761961 2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester CAS No. 85446-83-9

2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester

Cat. No.: B12761961
CAS No.: 85446-83-9
M. Wt: 662.3 g/mol
InChI Key: LCZGCUDXXXLFQN-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester is a complex organic compound It is characterized by its unique structure, which includes a pyridinecarboxylic acid moiety, a chlorophenoxy group, and a benzopyran ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester typically involves multiple steps:

    Formation of the Pyridinecarboxylic Acid Moiety: This can be achieved through the reaction of pyridine with carboxylic acid derivatives under specific conditions.

    Introduction of the Chlorophenoxy Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a chlorophenoxy group, often using chlorophenol and a suitable catalyst.

    Formation of the Benzopyran Ester: The final step involves esterification, where the pyridinecarboxylic acid derivative reacts with a benzopyran compound in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound could be investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, or anticancer activities.

Industry

In industrial applications, the compound may be used in the development of new materials, coatings, or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid derivatives: Compounds with similar pyridinecarboxylic acid structures.

    Chlorophenoxy compounds: Compounds containing chlorophenoxy groups.

    Benzopyran esters: Compounds with benzopyran ester structures.

Uniqueness

The uniqueness of 2-Pyridinecarboxylic acid, 5-(4-chlorophenoxy)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

85446-83-9

Molecular Formula

C41H56ClNO4

Molecular Weight

662.3 g/mol

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-(4-chlorophenoxy)pyridine-2-carboxylate

InChI

InChI=1S/C41H56ClNO4/c1-27(2)12-9-13-28(3)14-10-15-29(4)16-11-24-41(8)25-23-36-32(7)38(30(5)31(6)39(36)47-41)46-40(44)37-22-21-35(26-43-37)45-34-19-17-33(42)18-20-34/h17-22,26-29H,9-16,23-25H2,1-8H3

InChI Key

LCZGCUDXXXLFQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=NC=C(C=C3)OC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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